2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its high stability and reactivity, making it a subject of interest in pharmaceutical and agrochemical research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been used in the synthesis of various pharmaceuticals . These compounds often act as Lewis acids, interacting with various biological targets .
Mode of Action
Similar compounds have been shown to form ‘frustrated lewis pairs’ with other molecules, leading to the cleavage of chemical bonds . This suggests that 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid may interact with its targets in a similar manner, potentially leading to changes in the targets’ structure or function.
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals, suggesting that they may affect a wide range of biochemical pathways . For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has been used in the synthesis of aryl-amido-cyclohexane derivatives, which act as NK-1 receptor antagonists .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting the growth of drug-resistant bacteria and acting as potent NK-1 receptor antagonists . This suggests that this compound may have similar effects, depending on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of aryl-amido-cyclohexane derivatives and as an NK-1 receptor antagonist . This compound interacts with various enzymes and proteins, including those involved in the synthesis of aryl-amido-cyclohexane derivatives. The nature of these interactions often involves binding to specific active sites on the enzymes, thereby influencing their activity and the overall biochemical pathway.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, this compound can alter gene expression patterns, thereby impacting cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in various cellular processes, ultimately affecting cell function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including alterations in metabolic pathways and cellular toxicity. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key enzymes in these pathways, leading to changes in the levels of metabolites and overall metabolic balance. Its interactions with metabolic enzymes are crucial for understanding its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action within the cell, where it can exert its biochemical effects. Understanding its subcellular distribution is essential for elucidating its mechanism of action and overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as trifluoromethylsilane or sodium trifluoroacetate under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve multiple steps, including the preparation of intermediates and their subsequent conversion into the final product. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)acetophenone
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties. The presence of two trifluoromethyl groups on the phenyl ring significantly enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLKRFYFNMCQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431524 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289686-70-0 | |
Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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